5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid
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Overview
Description
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxymethyl group, a phenyl group, and a styryl group attached to an isoxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions include heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the reaction conditions and catalysts to improve yield and selectivity. The use of continuous flow reactors and advanced catalytic systems are being explored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and styryl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl and styryl groups can interact with hydrophobic regions of proteins and other targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with similar structural features but lacking the phenyl and styryl groups.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF with different reactivity and applications.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF with enhanced stability and different chemical properties.
Uniqueness
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl and styryl groups distinguishes it from other similar compounds and provides opportunities for diverse applications in research and industry.
Properties
Molecular Formula |
C19H19NO4 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-phenyl-3-[(E)-2-phenylethenyl]-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19NO4/c21-13-17-18(19(22)23)16(12-11-14-7-3-1-4-8-14)20(24-17)15-9-5-2-6-10-15/h1-12,16-18,21H,13H2,(H,22,23)/b12-11+ |
InChI Key |
GPXILPVWQMEYEZ-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
Origin of Product |
United States |
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